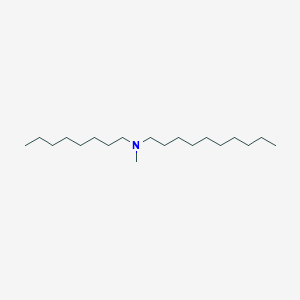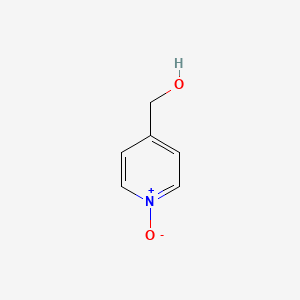
Basic yellow 21 (C.I. 48060)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Basic yellow 21 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and 2-methyl-2H-indazole in the presence of phosphorus oxychloride, followed by quaternization . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of Basic yellow 21 involves large-scale synthesis using the same chemical reactions but optimized for efficiency and cost-effectiveness. The process includes steps such as mixing, heating, and purification to obtain the final dye product .
Analyse Chemischer Reaktionen
Types of Reactions
Basic yellow 21 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Basic yellow 21 can be reduced to form different compounds, depending on the reducing agents used.
Substitution: The dye can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Basic yellow 21 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of Basic yellow 21 depend on the specific reaction type. For example, oxidation may produce different oxidized derivatives, while reduction can yield simpler compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Basic yellow 21 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing acrylic fibers and other materials.
Wirkmechanismus
The mechanism of action of Basic yellow 21 involves its interaction with specific molecular targets and pathways. The dye binds to certain substrates, leading to changes in their optical properties. This interaction is often utilized in staining and visualization techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Basic yellow 21 include:
- Basic yellow 40
- Basic yellow 2
- Basic yellow 87
Uniqueness
Basic yellow 21 is unique due to its specific chemical structure, which imparts distinct optical properties and makes it particularly suitable for dyeing acrylic fibers. Its stability under high temperatures and resistance to fading also contribute to its widespread use .
Eigenschaften
CAS-Nummer |
6359-50-8 |
|---|---|
Molekularformel |
C22H25ClN2 |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride |
InChI |
InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DSZCWNRVMXBILR-UHFFFAOYSA-M |
SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
Isomerische SMILES |
CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
Kanonische SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
Key on ui other cas no. |
6359-50-8 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















